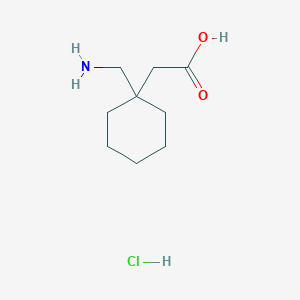
Gabapentin Hydrochloride
Cat. No. B000597
Key on ui cas rn:
60142-95-2
M. Wt: 207.70 g/mol
InChI Key: XBUDZAQEMFGLEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05068413
Procedure details


A 3 m long and 20 mm wide chromatography column is filled with 50 1 of an ion exchanger resin (IRA 68). The resin is regenerated with a solution of 14 l concentrated aqueous ammonia in 300 l demineralized water and subsequently washed with 150 l demineralized water. As soon as the eluate has reached pH 6.8 and no more chloride can be detected, a solution of 8.67 kg (40.8 mole) 1-aminomethyl-1-cyclohexaneacetic acid hydrochloride in 43 l demineralized water is added to the column. The free amino acid is eluted with demineralized water at a rate of 1.5 l/min and collected in 15 fractions of 15 1. The combined fractions are evaporated at 6.65 Pa and at most 45° C. The solid white residue is introduced into 20 l methanol, heated to reflux, filtered and cooled to - 10° C. The product which crystallizes out is centrifuged off, washed with 10 1 cold methanol and dried for 17 hours at 30-40° C. 4.9 kg (71% of theory) of pure 1-(aminomethyl)-cyclohexaneacetic acid are obtained; m.p. 165° C. A further 0.8 kg can be obtained by working up the mother liquors.

Quantity
8.67 kg
Type
reactant
Reaction Step Two



Yield
71%
Identifiers


|
REACTION_CXSMILES
|
N.Cl.[NH2:3][CH2:4][C:5]1([CH2:11][C:12]([OH:14])=[O:13])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1>O>[NH2:3][CH2:4][C:5]1([CH2:11][C:12]([OH:14])=[O:13])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
14 L
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Two
|
Name
|
|
|
Quantity
|
8.67 kg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NCC1(CCCCC1)CC(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
A 3 m long and 20 mm wide chromatography column is filled with 50 1 of an ion exchanger resin (IRA 68)
|
WASH
|
Type
|
WASH
|
|
Details
|
subsequently washed with 150 l
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added to the column
|
WASH
|
Type
|
WASH
|
|
Details
|
The free amino acid is eluted with demineralized water at a rate of 1.5 l/min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
collected in 15 fractions of 15 1
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined fractions are evaporated at 6.65 Pa and at most 45° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The solid white residue is introduced into 20 l methanol
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product which crystallizes out
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 10 1 cold methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried for 17 hours at 30-40° C
|
|
Duration
|
17 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCC1(CCCCC1)CC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.9 kg | |
| YIELD: PERCENTYIELD | 71% | |
| YIELD: CALCULATEDPERCENTYIELD | 70.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
